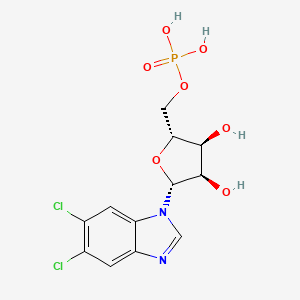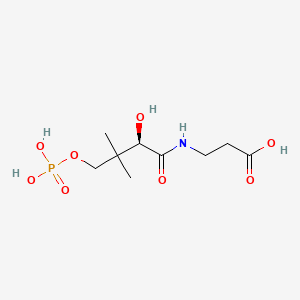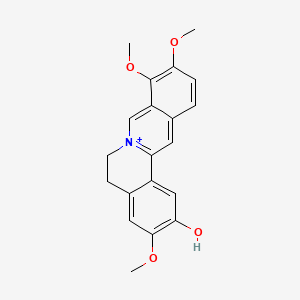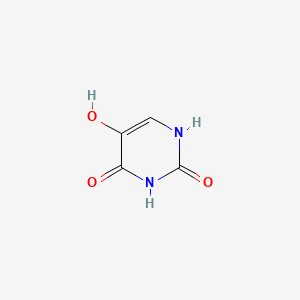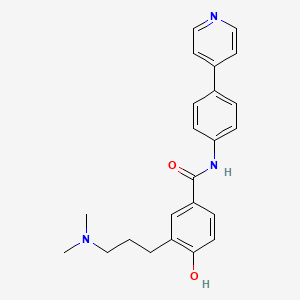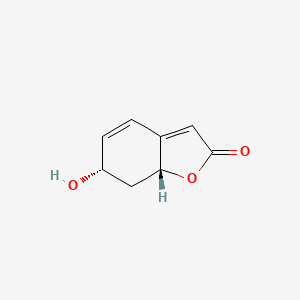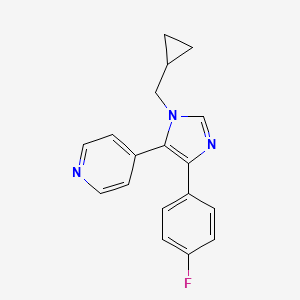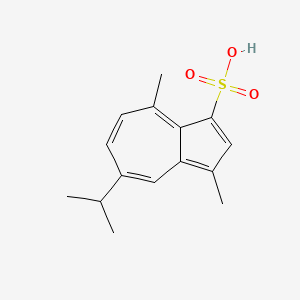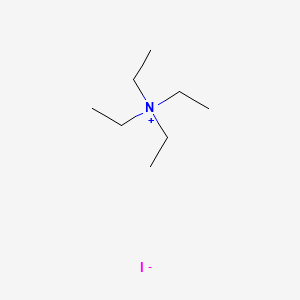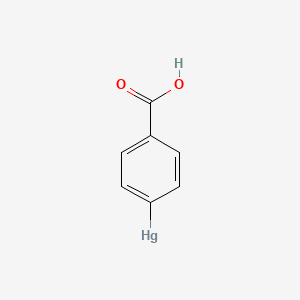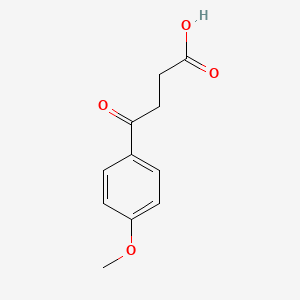
3-(4-Methoxybenzoyl)propionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxybenzoyl)propionic acid often involves regiospecific reactions, where the correct identification of the regioisomer formed is critical. Spectroscopic techniques alone may not suffice for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis for definitive identification. Such compounds are synthesized through various reactions that emphasize the precision and regiospecific nature of organic synthesis processes (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxybenzoyl)propionic acid and its derivatives is characterized by specific spatial arrangements and conformations. For instance, the propionic acid group may adopt a gauche conformation relative to its bond connections, influencing the overall molecular geometry. Crystal structure analysis provides insights into the molecular conformation, highlighting the importance of hydrogen bonding and other weak interactions in determining the molecular structure (Ngah et al., 2006).
Chemical Reactions and Properties
Compounds like 3-(4-Methoxybenzoyl)propionic acid participate in various chemical reactions that underline their reactivity and potential for functional group transformations. These reactions can lead to the formation of structurally complex and diverse molecules, demonstrating the compound's versatility in organic synthesis. The study of these chemical reactions provides valuable information on the potential chemical behavior and reactivity patterns of such compounds (Bänziger et al., 2000).
Physical Properties Analysis
The physical properties of 3-(4-Methoxybenzoyl)propionic acid derivatives, such as solubility, crystallinity, and thermal stability, are influenced by structural features like methoxy substitution. These properties are critical for understanding the material characteristics and for tailoring these compounds for specific applications. Research into the physical properties of these compounds sheds light on how structural modifications can impact their physical behavior and stability (Nagata, 2000).
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
- The molecular structure of compounds related to 3-(4-Methoxybenzoyl)propionic acid, such as 3-[3-(4-Methoxybenzoyl)thiourea]propionic acid, has been studied in crystallography. These studies detail the conformation and hydrogen bonding patterns of the molecules, which are crucial for understanding their chemical properties and potential applications (Ngah, Darman, & Yamin, 2006).
Organic Synthesis and Chemical Reactions
- Research has been conducted on the synthesis of beta-(4-methoxybenzoyl)-propionic acid through the Friedel-Crafts reaction, providing insights into the methodologies for creating derivatives of 3-(4-Methoxybenzoyl)propionic acid (Desai & Wali, 1937).
- The synthesis of 3-(3,4-dihydroxyphenyl)-propionic acid derivatives has been explored, showcasing the potential for creating a variety of compounds with different functional groups for diverse applications (Mikolasch et al., 2002).
Material Science and Polymers
- Studies on the synthesis, characterization, and degradation of copolyesters involving 3-(4-hydroxyphenyl) propionic acid highlight its role in the development of biodegradable polymers (Nagata, 2000).
- Research into bioactive (co)oligoesters for cosmetic purposes involving p-anisic acid demonstrates the potential of 3-(4-Methoxybenzoyl)propionic acid derivatives in controlled delivery systems (Maksymiak et al., 2020).
Encapsulation and Controlled Release
- The encapsulation of flavor molecules like vanillic acid into layered inorganic nanoparticles has been studied, which could have implications for the controlled release of flavors in the food industry (Hong, Oh, & Choy, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDIBZSUZNVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185432 | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)propionic acid | |
CAS RN |
3153-44-4 | |
| Record name | 4-Methoxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3153-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxybenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN7GHW7M6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


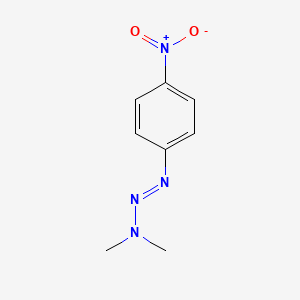
![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
